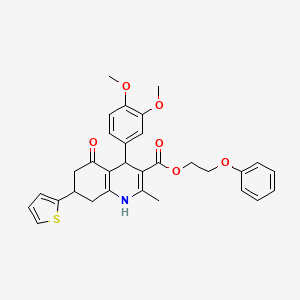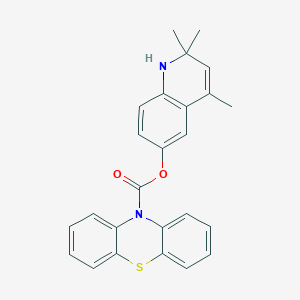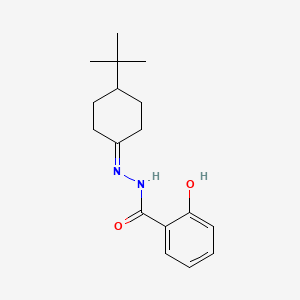![molecular formula C16H11N3OS B11620209 (2Z)-2-[(6-methylpyridin-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11620209.png)
(2Z)-2-[(6-methylpyridin-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2Z)-2-[(6-methylpyridin-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a heterocyclic organic molecule It features a complex structure with a thiazole ring fused to a benzimidazole ring, and a pyridine moiety attached via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 6-methyl-2-pyridinecarboxaldehyde and 2-aminobenzimidazole.
Condensation Reaction: The initial step involves a condensation reaction between 6-methyl-2-pyridinecarboxaldehyde and 2-aminobenzimidazole in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Cyclization: The intermediate product undergoes cyclization in the presence of a base like potassium carbonate, leading to the formation of the thiazolo[3,2-a]benzimidazole core.
Purification: The final product is purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the imine bond, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: It can be used in the synthesis of novel polymers and materials with specific electronic properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for drug development.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry
Dye Synthesis: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Sensors: Employed in the development of chemical sensors for detecting specific analytes.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. Its mechanism of action often involves binding to the active site of enzymes, inhibiting their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z)-2-[(6-methylpyridin-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: shares similarities with other heterocyclic compounds such as:
Uniqueness
Structural Complexity: The fusion of thiazole and benzimidazole rings with a pyridine moiety makes it unique.
Functional Versatility: Its ability to undergo various chemical reactions and form multiple derivatives enhances its versatility in research and industrial applications.
This compound’s unique structure and reactivity profile make it a valuable subject of study in multiple scientific disciplines.
Propriétés
Formule moléculaire |
C16H11N3OS |
|---|---|
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
(2Z)-2-[(6-methylpyridin-2-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H11N3OS/c1-10-5-4-6-11(17-10)9-14-15(20)19-13-8-3-2-7-12(13)18-16(19)21-14/h2-9H,1H3/b14-9- |
Clé InChI |
FYARSVZIWINLBN-ZROIWOOFSA-N |
SMILES isomérique |
CC1=NC(=CC=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2 |
SMILES canonique |
CC1=NC(=CC=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11620129.png)
![1-[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B11620135.png)
![6-Imino-13-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620141.png)

![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11620146.png)
![1-butyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11620155.png)
![1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B11620161.png)


![(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11620200.png)

![2-{(4Z)-2,5-dioxo-4-[4-(pyrrolidin-1-yl)benzylidene]imidazolidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B11620211.png)
![ethyl 2-{(4E)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11620221.png)

